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Compound of Interest

Compound Name: Bicinchoninic acid

Cat. No.: B074643 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address common

issues encountered during the bicinchoninic acid (BCA) assay, with a specific focus on

dealing with high background.

Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a BCA assay?

High background absorbance in a BCA assay can be caused by several factors, primarily the

presence of interfering substances in the sample buffer. These substances can either reduce

Cu²⁺ to Cu¹⁺, mimicking the reaction of proteins, or chelate copper ions, thereby interfering with

the colorimetric reaction. Common culprits include:

Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol (BME) are strong reducing

agents that directly interfere with the assay chemistry.[1][2][3]

Chelating Agents: EDTA and EGTA can chelate the copper ions essential for the reaction.[3]

[4][5]

Certain Amino Acids: Cysteine, tyrosine, and tryptophan can contribute to the reduction of

copper ions, leading to an overestimation of protein concentration.[6]
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Lipids and Phospholipids: These can interact with the BCA reagent and cause precipitation

or produce a color change.

High Concentrations of Detergents: While the BCA assay is compatible with many

detergents, very high concentrations can interfere.[1][7]

Acidic or Basic Samples: The BCA assay is performed under alkaline conditions. Samples

with a pH that significantly alters the optimal pH of the working reagent can lead to

inaccurate results.[8]

Q2: My blank (no protein control) has high absorbance. What should I do?

A high absorbance reading in your blank is a clear indicator that one or more components of

your sample buffer are interfering with the assay. To troubleshoot this:

Identify the Interfering Substance: Review the composition of your lysis buffer and compare it

to the list of interfering substances. The table below provides tolerance limits for common

reagents.

Run a Buffer Control: Prepare a blank that contains the same buffer and reagents as your

samples, but without any protein. This will confirm if the buffer is the source of the high

background.[8]

Remove the Interfering Substance: If an interfering substance is identified, you will need to

remove it from your sample prior to the assay. Common methods include:

Sample Dilution: If your protein concentration is high enough, diluting your sample can

lower the concentration of the interfering substance to a tolerable level.[1][3][9]

Dialysis or Desalting: These methods can be used to exchange the sample buffer with one

that is compatible with the BCA assay.[1][3][9]

Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone precipitation can

be used to separate the protein from the interfering components of the buffer.[1][10]

Q3: How can I correct for buffer interference without removing the interfering substance?
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If removing the interfering substance is not feasible, you can try to correct for its effect:

Include Interferents in Standards: Prepare your protein standards (e.g., BSA) in the same

buffer as your unknown samples. This way, the background absorbance from the buffer will

be present in both the standards and the samples, effectively canceling it out during the

standard curve subtraction.[2] However, be aware that this can sometimes reduce the

sensitivity of the assay.[11]

Q4: Can the pH of my sample affect the BCA assay results?

Yes, the pH of your sample can significantly impact the accuracy of the BCA assay. The

assay's color development reaction occurs in an alkaline environment (typically around pH

11.25).[8] If your sample is highly acidic or basic, it can alter the pH of the final reaction

mixture, leading to inaccurate protein concentration measurements.[8] It is recommended to

adjust the pH of your sample to be near neutral (pH 7) before performing the assay.[8]

Troubleshooting Guide
High background in a BCA assay is a common issue that can often be resolved with a

systematic approach. The following decision tree can guide you through the troubleshooting

process.
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Troubleshooting High Background in BCA Assay

High Background Observed

Is the blank (no protein) absorbance high?

Interfering substance in buffer is likely.

Yes

Issue may not be buffer interference.
Consider other factors like contamination or reader error.

No

Identify potential interfering substance(s) in your buffer.

Choose a method to remove the interfering substance.

Dilute Sample

High protein concentration?

Protein Precipitation
(TCA or Acetone)

Need to concentrate protein?

Dialysis / Desalting

Need to preserve protein activity?

Perform BCA Assay

Accurate Protein Quantification

Click to download full resolution via product page

Caption: Troubleshooting decision tree for high background in BCA assays.
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Data Presentation
The following table summarizes the maximum compatible concentrations for various

substances commonly found in protein samples for a standard BCA assay. Exceeding these

concentrations may lead to significant interference.

Substance Category Substance
Maximum Compatible

Concentration

Reducing Agents Dithiothreitol (DTT) 1 mM

β-Mercaptoethanol (BME) 1 mM

Chelating Agents EDTA 10 mM

EGTA Not compatible

Detergents SDS 5%

Triton X-100 5%

Tween 20 5%

CHAPS 5%

Buffer Components Tris 250 mM

Guanidine•HCl 4 M

Urea 3 M

Ammonium sulfate 1.5 M

Glycerol 10%

Solvents Ethanol 10%

Methanol 10%

Acetone 10%

DMSO 10%
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Note: This is not an exhaustive list. The compatibility of a substance can be influenced by the

presence of other components in the sample matrix.[4][5][7][12] It is always recommended to

test your specific buffer for interference.

Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is used to precipitate proteins from a solution, leaving interfering substances in

the supernatant.

Materials:

Protein sample

Cold (-20°C) acetone

Acetone-compatible microcentrifuge tubes

Microcentrifuge

Procedure:

Place your protein sample into an acetone-compatible microcentrifuge tube.

Add four times the sample volume of cold (-20°C) acetone to the tube.[1][13]

Vortex the tube and incubate for 60 minutes at -20°C.[1][13]

Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[1][13]

Carefully decant the supernatant without disturbing the protein pellet.

Allow the remaining acetone to evaporate from the uncapped tube at room temperature for

up to 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.[1][13]

Resuspend the protein pellet in a buffer compatible with the BCA assay.
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Protocol 2: Trichloroacetic Acid (TCA) Precipitation of
Proteins
TCA precipitation is another effective method for removing interfering substances.

Materials:

Protein sample

Trichloroacetic acid (TCA) solution (e.g., 100% w/v)

Cold acetone

Microcentrifuge tubes

Microcentrifuge

Procedure:

Add an appropriate volume of TCA solution to your protein sample to achieve a final

concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein

sample.[2]

Incubate the mixture on ice for 10-30 minutes.[2]

Centrifuge the tube at maximum speed (e.g., 14,000 rpm) in a microcentrifuge for 5-10

minutes.[2]

Carefully remove the supernatant, leaving the protein pellet.

Wash the pellet by adding cold acetone and centrifuging again. Repeat this wash step at

least once.[2]

Air-dry the pellet to remove residual acetone.

Resuspend the protein pellet in a buffer suitable for the BCA assay.

Mandatory Visualization
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BCA Assay Workflow for Samples with Interfering
Substances
The following diagram illustrates the general workflow for performing a BCA assay on samples

that may contain interfering substances.
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BCA Assay Workflow for Samples with High Background
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Caption: General workflow for BCA assay with sample cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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